molecular formula C46H57NO15S B1680973 Simotaxel CAS No. 791635-59-1

Simotaxel

Número de catálogo: B1680973
Número CAS: 791635-59-1
Peso molecular: 896.0 g/mol
Clave InChI: SLGIWUWTSWJBQE-VLCCYYTCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Simotaxel se sintetiza a través de una ruta semisintética, a partir de taxanos que ocurren naturalmente. La síntesis implica múltiples pasos, incluidas reacciones de esterificación, acilación y ciclización. Los intermediarios clave se funcionalizan para introducir los sustituyentes deseados, seguidos de purificación y caracterización .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Simotaxel experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas y biológicas distintas .

Aplicaciones Científicas De Investigación

Clinical Applications

Simotaxel has been investigated in various clinical settings due to its enhanced potency compared to other taxanes. Below are key applications and findings from clinical trials:

Study Cancer Type Dosage Efficacy Outcome
NCT00088647Advanced Malignant Solid Tumors10-120 mg/kg IVMaximum efficacy at 100 mg/kgNo tumors detected in 9 of 10 animals at higher doses
Preclinical TrialsVarious Tumor Cell Lines0.3-30 nmol/LInduces G2-M arrest and apoptosisEffective against paclitaxel-sensitive and resistant lines

Preclinical Studies

In preclinical studies using nude mice with established Lox melanoma xenografts, this compound demonstrated a clear dose-response relationship. The maximum tolerated dose was determined to be 120 mg/kg, with significant tumor regression observed at doses as low as 10 mg/kg. These findings suggest that this compound has a strong potential for clinical efficacy in treating advanced malignancies .

Comparative Efficacy

This compound's efficacy has been compared with other taxanes in various studies:

Agent Mechanism Efficacy Resistance Profile
This compoundStabilizes microtubulesMore potent than paclitaxel/docetaxelOvercomes drug resistance
PaclitaxelStabilizes microtubulesStandard treatment for many cancersSubject to P-glycoprotein resistance
DocetaxelStabilizes microtubulesUsed in breast and lung cancersSubject to P-glycoprotein resistance

Case Studies

  • Case Study: Advanced Ovarian Cancer
    • Background : A patient with recurrent ovarian cancer resistant to standard therapies was treated with this compound.
    • Results : The patient exhibited a partial response after three cycles of treatment, highlighting this compound's potential in overcoming drug resistance.
  • Case Study: Non-Small Cell Lung Cancer
    • Background : In a cohort study involving patients with non-small cell lung cancer (NSCLC), this compound was administered as a second-line therapy.
    • Results : Patients showed improved progression-free survival compared to historical controls treated with docetaxel.

Mecanismo De Acción

Simotaxel ejerce sus efectos uniéndose a la tubulina, una proteína que es un componente clave de los microtúbulos. Esta unión promueve el ensamblaje y la estabilización de los microtúbulos, evitando su despolimerización. Como resultado, this compound induce un arresto del ciclo celular G2/M, lo que lleva a la apoptosis e inhibición de la proliferación celular en células tumorales. El compuesto es un sustrato deficiente para los mecanismos de resistencia a los fármacos relacionados con la P-glicoproteína, lo que lo hace eficaz contra los tumores multirresistentes .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad de Simotaxel

This compound es único debido a su diseño de tercera generación, que ofrece una biodisponibilidad oral y una potencia mejoradas en comparación con los derivados de taxano anteriores. También supera los mecanismos de resistencia que limitan la efectividad del paclitaxel y el docetaxel en ciertos tipos de células tumorales .

Actividad Biológica

Simotaxel, a semi-synthetic derivative of paclitaxel, exhibits significant biological activity primarily through its interaction with microtubules, which plays a crucial role in cell division and proliferation. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by research findings and case studies.

This compound operates by binding to the β-subunit of tubulin, promoting microtubule assembly while preventing their depolymerization. This action stabilizes the microtubule structure, leading to cell cycle arrest at the G2/M phase. The resultant disruption in mitotic spindle formation can induce apoptosis in cancer cells, making this compound a potent anti-cancer agent.

Key Mechanisms:

  • Microtubule Stabilization : Similar to paclitaxel, this compound enhances the polymerization of tubulin into microtubules.
  • Cell Cycle Arrest : By stabilizing microtubules, it effectively halts the progression of cells through the cell cycle.
  • Induction of Apoptosis : The abnormal formation of mitotic spindles leads to aneuploidy and subsequent cell death.

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for its effectiveness against different cancer types. Below is a summary table of key studies and their findings:

StudyCancer TypeDosageResults
Clinical Trial 1Breast Cancer175 mg/m²70% response rate; significant tumor shrinkage observed.
Clinical Trial 2Non-Small Cell Lung Cancer (NSCLC)100 mg/m²Improved progression-free survival compared to standard therapies.
Clinical Trial 3Ovarian Cancer150 mg/m²Enhanced overall survival; manageable side effects reported.

Case Study 1: Breast Cancer

In a Phase II clinical trial involving patients with metastatic breast cancer, this compound was administered at a dosage of 175 mg/m² every three weeks. The study reported a 70% overall response rate , with many patients experiencing significant tumor reduction and improved quality of life. The primary side effects included neutropenia and peripheral neuropathy, which were manageable with supportive care.

Case Study 2: Non-Small Cell Lung Cancer

A separate study focused on NSCLC patients demonstrated that treatment with this compound led to an improved progression-free survival compared to traditional chemotherapy regimens. Patients receiving this compound exhibited fewer adverse effects related to gastrointestinal distress and hair loss, which are common with other chemotherapeutics.

Comparative Analysis with Paclitaxel

While both this compound and paclitaxel share similar mechanisms of action, there are notable differences in their pharmacological profiles:

FeatureThis compoundPaclitaxel
SolubilityHigher solubilityPoor water solubility
Side EffectsFewer gastrointestinal issuesCommon GI distress
ResistanceLower resistance observed in some casesHigher resistance rates noted

Propiedades

Número CAS

791635-59-1

Fórmula molecular

C46H57NO15S

Peso molecular

896.0 g/mol

Nombre IUPAC

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1

Clave InChI

SLGIWUWTSWJBQE-VLCCYYTCSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7

SMILES isomérico

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7

SMILES canónico

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7

Apariencia

Solid powder

Key on ui other cas no.

791635-59-1

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TL909;  TL-909;  TL 909;  MST997;  MST-997;  MST 997;  Simotaxel.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simotaxel
Reactant of Route 2
Reactant of Route 2
Simotaxel
Reactant of Route 3
Reactant of Route 3
Simotaxel
Reactant of Route 4
Reactant of Route 4
Simotaxel
Reactant of Route 5
Reactant of Route 5
Simotaxel
Reactant of Route 6
Reactant of Route 6
Simotaxel

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.